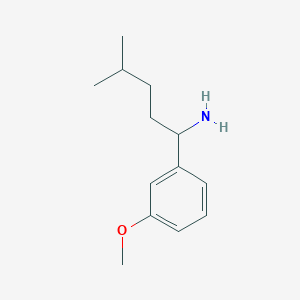

1-(3-Methoxyphenyl)-4-methylpentan-1-amine

Description

1-(3-Methoxyphenyl)-4-methylpentan-1-amine is a substituted phenethylamine derivative featuring a 3-methoxyphenyl group attached to a branched pentan-1-amine backbone. The compound’s structure combines a lipophilic 4-methylpentyl chain with a polar methoxy group at the meta position of the aromatic ring. The primary amine functionality and extended alkyl chain differentiate it from shorter-chain amphetamine analogs .

Propriétés

Formule moléculaire |

C13H21NO |

|---|---|

Poids moléculaire |

207.31 g/mol |

Nom IUPAC |

1-(3-methoxyphenyl)-4-methylpentan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-10(2)7-8-13(14)11-5-4-6-12(9-11)15-3/h4-6,9-10,13H,7-8,14H2,1-3H3 |

Clé InChI |

UUDFTKTTYOLINT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCC(C1=CC(=CC=C1)OC)N |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-(3-Methoxyphenyl)-4-methylpentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(3-methoxyphenyl)-2-nitropropane. The final step involves the reductive amination of this intermediate with methylamine to produce 1-(3-Methoxyphenyl)-4-methylpentan-1-amine.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

1-(3-Methoxyphenyl)-4-methylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(3-Methoxyphenyl)-4-methylpentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter activity.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(3-Methoxyphenyl)-4-methylpentan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)-4-methylpentan-1-amine

1-(4-Methoxyphenyl)propan-2-amine (4-Methoxyamphetamine)

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- Substituent : 4-methoxyphenyl with a secondary amine and shorter propane chain.

- Pharmacological Relevance: Known as a serotonin receptor agonist; shorter chain reduces lipophilicity compared to the target compound’s pentyl backbone .

(E)-N-Methyl-4-(3-methoxyphenyl)-3-buten-1-amine

- Structure : Features an unsaturated butenyl chain and a tertiary amine.

- Synthesis : Prepared via Heck coupling, highlighting divergent synthetic routes compared to the target compound’s likely alkylation or reductive amination pathways .

Physicochemical Properties

| Compound | Molecular Weight | Substituent Position | Chain Length | Physical State |

|---|---|---|---|---|

| 1-(3-Methoxyphenyl)-4-methylpentan-1-amine (Target) | ~209.3* | 3-methoxy | C5 (branched) | Not reported |

| 1-(4-Chlorophenyl)-4-methylpentan-1-amine | 211.73 | 4-chloro | C5 (branched) | Liquid |

| 4-Methoxyamphetamine | 165.23 | 4-methoxy | C3 (linear) | Not reported |

| 4-Methoxy-4-methylpentan-1-amine hydrochloride | 179.68 | Methoxy on alkyl chain | C5 (branched) | Crystalline |

Key Observations :

- The meta-methoxy group may reduce steric hindrance at receptor sites compared to para-substituted analogs .

Activité Biologique

1-(3-Methoxyphenyl)-4-methylpentan-1-amine, also known as a derivative of phenethylamine, exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

- IUPAC Name : 1-(3-Methoxyphenyl)-4-methylpentan-1-amine

- Molecular Formula : C13H19NO

- Molecular Weight : 219.30 g/mol

The biological activity of 1-(3-Methoxyphenyl)-4-methylpentan-1-amine is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the brain, potentially leading to antidepressant effects. Additionally, it may influence dopaminergic pathways, contributing to its stimulant properties.

Antidepressant Effects

Research indicates that compounds similar to 1-(3-Methoxyphenyl)-4-methylpentan-1-amine exhibit significant antidepressant-like effects in animal models. In a study involving forced swim tests and tail suspension tests, the compound demonstrated reduced immobility times, suggesting enhanced mood and decreased depressive behavior .

Stimulant Properties

The compound has been shown to elevate locomotor activity in rodents, indicating stimulant effects. This property is likely linked to its action on dopaminergic receptors, which play a crucial role in motivation and reward pathways .

Anticancer Activity

Preliminary studies have explored the potential anticancer properties of related compounds. While specific data on 1-(3-Methoxyphenyl)-4-methylpentan-1-amine is limited, derivatives with similar structures have shown antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanisms may involve the induction of apoptosis and cell cycle arrest.

Study 1: Antidepressant Activity

A study conducted on mice evaluated the antidepressant-like effects of 1-(3-Methoxyphenyl)-4-methylpentan-1-amine. Mice treated with the compound showed significant reductions in immobility during forced swim tests compared to control groups, supporting its potential use as an antidepressant .

Study 2: Stimulant Effects

In another investigation focusing on locomotor activity, researchers administered varying doses of the compound to rodents. Results indicated a dose-dependent increase in activity levels, suggesting stimulant properties that may be useful in treating conditions such as ADHD or narcolepsy .

Comparative Analysis with Similar Compounds

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.